A Comprehensive Technical Guide to the Crystal Structure Analysis of 2(1H)-Pyridinethione, 4-methyl-5-nitro-
A Comprehensive Technical Guide to the Crystal Structure Analysis of 2(1H)-Pyridinethione, 4-methyl-5-nitro-
Introduction
Pyridinethione derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry and materials science due to their diverse biological activities and coordination chemistry.[1][2][3][4][5] The introduction of a nitro group and a methyl group to the pyridinethione scaffold, as in 2(1H)-Pyridinethione, 4-methyl-5-nitro-, is anticipated to modulate its electronic properties, and consequently, its reactivity and intermolecular interactions. A definitive understanding of the three-dimensional arrangement of atoms and molecules in the solid state is paramount for elucidating structure-property relationships, which is crucial for rational drug design and the development of novel materials.
This technical guide provides a comprehensive, field-proven methodology for the crystal structure analysis of 2(1H)-Pyridinethione, 4-methyl-5-nitro-. As no crystal structure for this specific compound is currently available in the public domain, this document serves as a complete workflow for a researcher embarking on this analysis for the first time. We will cover the entire process, from synthesis and crystallization to single-crystal X-ray diffraction (SC-XRD), structure solution and refinement, and in-depth analysis of the results, including the integration of computational methods.
A key feature of pyridinethiones is their existence in a tautomeric equilibrium between the thione and thiol forms.[6] The crystal structure analysis will unequivocally determine the dominant tautomer in the solid state.
Part 1: Synthesis and Crystallization
The first critical step is to obtain high-quality single crystals of the target compound. This begins with a robust synthetic procedure followed by systematic crystallization screening.
Proposed Synthesis of 2(1H)-Pyridinethione, 4-methyl-5-nitro-
A plausible synthetic route involves the thionation of the corresponding pyridone, 4-methyl-5-nitro-2(1H)-pyridone, which is a known compound.[7] The thionation can be achieved using a thionating agent such as Lawesson's reagent.
Experimental Protocol: Synthesis
-
Starting Material: Synthesize or procure 4-methyl-5-nitro-2(1H)-pyridone. A common method for its synthesis is the nitration of 2-hydroxy-4-methylpyridine.[7]
-
Thionation Reaction:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-methyl-5-nitro-2(1H)-pyridone (1 equivalent) in anhydrous toluene or another suitable high-boiling solvent.
-
Add Lawesson's reagent (0.5-1.0 equivalents) to the solution.
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Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature.
-
-
Work-up and Purification:
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Filter the reaction mixture to remove any insoluble by-products.
-
Evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure 2(1H)-Pyridinethione, 4-methyl-5-nitro-.
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Characterize the purified compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity before proceeding to crystallization.
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Crystallization of 2(1H)-Pyridinethione, 4-methyl-5-nitro-
Obtaining diffraction-quality single crystals is often the most challenging step. A systematic screening of various crystallization techniques and solvent systems is recommended.[8][9][10][11]
Experimental Protocol: Crystallization Screening
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Solvent Selection: Begin by assessing the solubility of the purified compound in a range of solvents of varying polarities (e.g., hexane, toluene, dichloromethane, ethyl acetate, acetone, ethanol, methanol, water). An ideal solvent for crystallization is one in which the compound is sparingly soluble at room temperature and moderately soluble upon heating.
-
Common Crystallization Techniques:
-
Slow Evaporation:
-
Prepare a nearly saturated solution of the compound in a suitable solvent in a small vial.
-
Loosely cap the vial to allow for slow evaporation of the solvent over several days to weeks at room temperature.
-
-
Vapor Diffusion:
-
Dissolve the compound in a small amount of a relatively volatile solvent (the "inner solvent") in a small, open vial.
-
Place this vial inside a larger, sealed container that contains a more volatile solvent in which the compound is less soluble (the "outer solvent" or "precipitant").[9]
-
The vapor of the outer solvent will slowly diffuse into the inner solvent, reducing the solubility of the compound and promoting crystallization.
-
-
Solvent Layering:
-
Prepare a concentrated solution of the compound in a dense, good solvent.
-
Carefully layer a less dense, poor solvent (a "precipitant") on top of this solution, minimizing mixing at the interface.
-
Crystals may form at the interface over time as the solvents slowly mix.
-
-
Cooling:
-
Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature.
-
Slowly cool the solution to room temperature, and then to a lower temperature (e.g., in a refrigerator or freezer) to induce crystallization.
-
-
Part 2: Single-Crystal X-ray Diffraction (SC-XRD)
Once suitable single crystals are obtained, the next step is to collect X-ray diffraction data.
Principles of SC-XRD
Single-crystal X-ray diffraction is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms in a crystalline solid. When a single crystal is irradiated with a monochromatic X-ray beam, the X-rays are diffracted by the electrons of the atoms in the crystal, producing a unique diffraction pattern of spots. The positions and intensities of these spots are directly related to the arrangement of atoms within the crystal lattice.
Experimental Workflow: Data Collection
The following is a generalized workflow for SC-XRD data collection. Specific parameters will vary depending on the diffractometer and software used.[12][13][14][15][16]
-
Crystal Selection and Mounting:
-
Under a polarizing microscope, select a single crystal with well-defined faces and no visible cracks or defects.
-
Carefully mount the crystal on a suitable holder (e.g., a cryoloop or a glass fiber) using a small amount of cryoprotectant oil.
-
-
Data Collection on a Diffractometer:
-
Mount the crystal on the goniometer head of the diffractometer.
-
A stream of cold nitrogen gas (typically at 100 K) is used to cool the crystal, which minimizes thermal motion of the atoms and reduces radiation damage.
-
Center the crystal in the X-ray beam.
-
Perform an initial set of diffraction images to determine the unit cell parameters and the crystal system.
-
Based on the unit cell and symmetry, devise a data collection strategy to ensure a complete and redundant dataset is collected.
-
Collect a full sphere of diffraction data by rotating the crystal through a series of angles while exposing it to the X-ray beam.
-
-
Data Reduction:
-
The raw diffraction images are processed to integrate the intensities of the diffraction spots.
-
Corrections are applied for various experimental factors, such as Lorentz and polarization effects, and absorption.
-
This process yields a reflection file (typically with an .hkl extension) containing the Miller indices (h,k,l) and the corresponding intensities for each reflection.
-
Caption: Workflow for Single-Crystal X-ray Diffraction Data Collection.
Part 3: Crystal Structure Solution and Refinement
The reflection file obtained from data reduction is used to solve and refine the crystal structure.
Structure Solution
The goal of structure solution is to obtain an initial model of the atomic arrangement in the crystal. This is achieved by solving the "phase problem" of crystallography.
Structure Refinement
The initial model is then refined against the experimental diffraction data to improve its accuracy. This is typically done using a least-squares minimization procedure.[17]
Experimental Protocol: Structure Solution and Refinement with Olex2
Software packages like Olex2 provide a user-friendly interface for solving and refining crystal structures, often integrating powerful programs like SHELXT for solution and SHELXL for refinement.[18][19][20][21][22][23][24]
-
Data Import:
-
Launch Olex2 and import the reflection file (.hkl) and the instrument file.
-
-
Space Group Determination:
-
The software will analyze the systematic absences in the diffraction data to suggest possible space groups. Select the most probable space group based on the statistical analysis.
-
-
Structure Solution:
-
Use a structure solution program like SHELXT within Olex2. This will typically provide an initial model of the molecule.
-
-
Model Building and Refinement:
-
Identify and correctly assign the atom types in the initial model.
-
Perform an initial refinement using SHELXL. This will refine the atomic coordinates, and isotropic displacement parameters.
-
Refine the model anisotropically, which accounts for the direction-dependent thermal motion of the atoms.
-
Locate and add hydrogen atoms to the model. For C-H hydrogens, they are typically placed in calculated positions. For N-H hydrogens, they may be found in the difference Fourier map.
-
Continue to refine the structure until the model converges, meaning that further refinement cycles do not significantly change the parameters.
-
-
Validation:
-
Check the final refined model for any issues, such as large residual electron density peaks or unusual bond lengths and angles.
-
Generate a crystallographic information file (CIF) which contains all the information about the crystal structure and the data collection and refinement process.
-
Caption: Workflow for Crystal Structure Solution and Refinement.
Part 4: Analysis and Interpretation of the Crystal Structure
With a refined crystal structure, a wealth of information can be extracted.
Molecular Geometry
The primary information obtained is the precise molecular geometry, including:
-
Bond Lengths and Angles: These provide insight into the bonding within the molecule.
-
Torsion Angles: These define the conformation of the molecule.
-
Tautomeric Form: The location of the hydrogen atom on either the nitrogen or sulfur will definitively identify the dominant tautomer in the solid state.
Intermolecular Interactions
Understanding how molecules pack in the crystal is crucial. This involves analyzing intermolecular interactions, which can be done using software like Mercury or by performing a Hirshfeld surface analysis.[25][26][27]
-
Hydrogen Bonds: These are strong, directional interactions that often play a dominant role in crystal packing.
-
π-π Stacking: The aromatic rings of the pyridinethione molecules may stack on top of each other.
-
Other Weak Interactions: van der Waals forces and other weaker interactions also contribute to the overall crystal packing.
Table 1: Expected Crystallographic Data for 2(1H)-Pyridinethione, 4-methyl-5-nitro-
| Parameter | Expected Value/Information |
| Chemical Formula | C₆H₆N₂O₂S |
| Formula Weight | 170.19 g/mol |
| Crystal System | To be determined |
| Space Group | To be determined |
| Unit Cell Dimensions | To be determined |
| Volume | To be determined |
| Z | To be determined |
| Density (calculated) | To be determined |
| Absorption Coefficient | To be determined |
| F(000) | To be determined |
| Final R indices [I>2sigma(I)] | R1 < 0.05, wR2 < 0.10 for a good quality structure |
| Goodness-of-fit on F² | ~1.0 |
Part 5: Integration with Computational Chemistry
Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool to complement experimental crystallographic data.[28][29][30][31]
DFT Calculations
-
Geometry Optimization: The experimental geometry from the crystal structure can be used as a starting point for a gas-phase geometry optimization. Comparing the experimental and theoretical geometries can provide insights into the effects of crystal packing on the molecular structure.
-
Electronic Properties: DFT can be used to calculate various electronic properties, such as the molecular orbital energies (HOMO-LUMO gap), electrostatic potential, and charge distribution. These properties are important for understanding the reactivity and potential biological activity of the molecule.
-
Vibrational Frequencies: Theoretical vibrational frequencies can be calculated and compared with experimental infrared (IR) and Raman spectra to aid in the assignment of vibrational modes.
Caption: Integrated Experimental and Computational Workflow.
Conclusion
The crystal structure analysis of 2(1H)-Pyridinethione, 4-methyl-5-nitro- is a multifaceted process that provides invaluable insights into its molecular and supramolecular chemistry. This technical guide has outlined a comprehensive and logical workflow, from the initial synthesis and crystallization to the final analysis and interpretation of the crystal structure, augmented by computational methods. By following these field-proven protocols, researchers, scientists, and drug development professionals can obtain a high-quality crystal structure and leverage this information to advance their respective fields. The definitive determination of the solid-state structure of this compound will provide a solid foundation for understanding its properties and for the rational design of new molecules with desired functionalities.
References
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